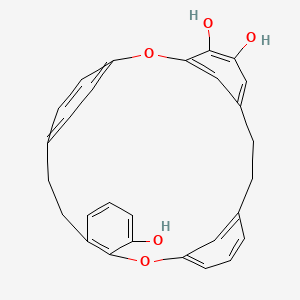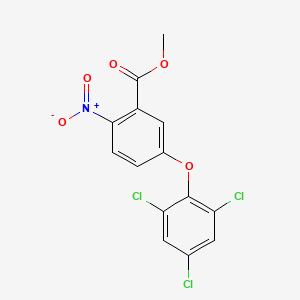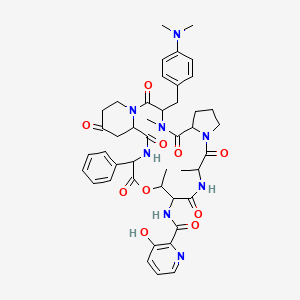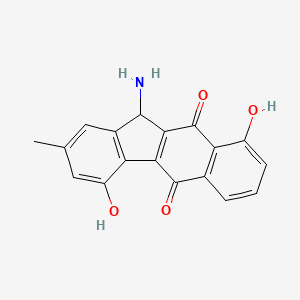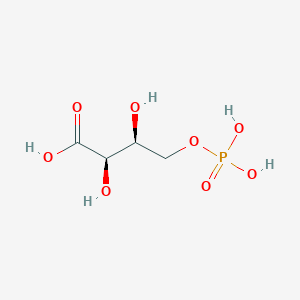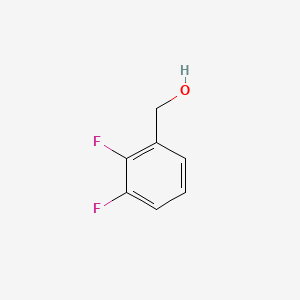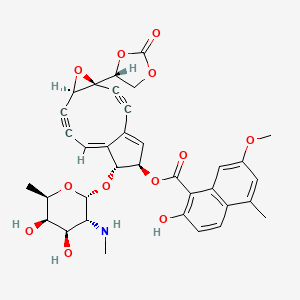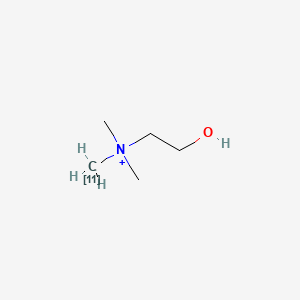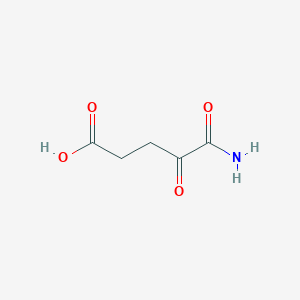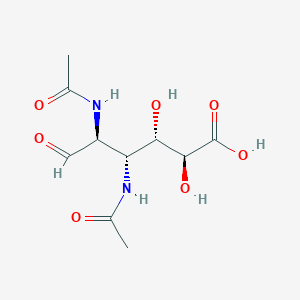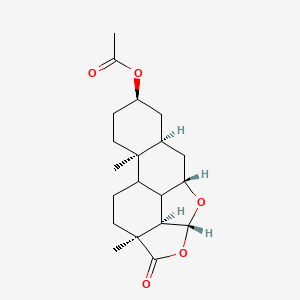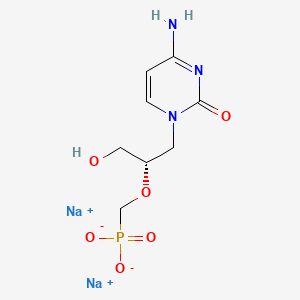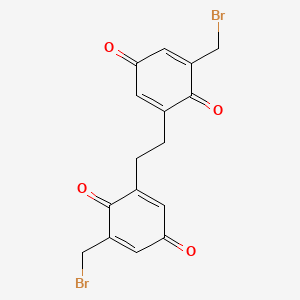![molecular formula C22H30O6 B1204029 [(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B1204029.png)
[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate is a natural product found in Euphorbia triangularis, Euphorbia fischeriana, and other organisms with data available.
Applications De Recherche Scientifique
Asymmetric Synthesis
A study by Schwenter and Vogel (2000) presents an approach to the asymmetric synthesis of long-chain polyols, which are derivatives of the specified compound. Their work involves the Sharpless asymmetric dihydroxylation and explores various combinations of reductions and reactions to obtain diastereomeric pentadeca octols and analogues with high selectivity (Schwenter & Vogel, 2000).
Enantiocontrolled Synthesis
Gupta, Harland, and Stoodley (1984) describe an enantiocontrolled synthesis process related to the compound, focusing on forming the tetracyclic carbon skeleton via a Diels-Alder strategy. This work highlights the regioselective and stereoselective aspects in the synthesis of complex organic compounds (Gupta, Harland, & Stoodley, 1984).
Enzyme-Catalyzed Stereoselective Synthesis
Gümüş and Tanyeli (2010) conducted research on enzymatic resolution to produce enantiomerically enriched compounds, leading to the synthesis of novel carbasugar derivatives. This study showcases the application of enzymes in the stereoselective synthesis of complex molecules (Gümüş & Tanyeli, 2010).
Stereochemistry in Hydroxylation Reactions
Ianelli et al. (1995) explored the stereochemistry of hydroxylation reactions on polycyclic pyrans, which are structurally related to the compound . Their study provides insights into the configurations and stereoselective reactions in complex organic synthesis (Ianelli et al., 1995).
Oxetane Formation and Cyclization
Mosimann and Vogel (2000) investigated the formation of oxetane and cyclization reactions in compounds structurally related to the specified chemical. This research contributes to the understanding of complex reaction mechanisms in organic chemistry (Mosimann & Vogel, 2000).
Cyclization and Rearrangements in Diterpenoids
Ungur et al. (1988) studied the cyclization and rearrangements in diterpenoids, which are closely related to the compound . Their work delves into the structural transformations during dehydration reactions, contributing to the field of terpenoid chemistry (Ungur et al., 1988).
Propriétés
Nom du produit |
[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
|---|---|
Formule moléculaire |
C22H30O6 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
InChI |
InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12?,15-,16?,17?,20+,21?,22?/m0/s1 |
Clé InChI |
BOJKFRKNLSCGHY-UMJKPZNRSA-N |
SMILES isomérique |
CC1CC2(C(C2(C)C)[C@H]3C1(C4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C |
SMILES canonique |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C |
Synonymes |
12-deoxyphorbol 13-acetate prostratin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one](/img/structure/B1203950.png)
